molecular formula C14H16BrN3O2 B280407 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B280407
M. Wt: 338.2 g/mol
InChI Key: XBKLAEIWWYJOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the analgesic activity of this compound. Studies have demonstrated that it can alleviate pain by modulating the activity of the opioid and cannabinoid receptors in the central nervous system. This makes it a potential candidate for the development of new pain management drugs.
In addition, this compound has been found to exhibit antitumor activity. Studies have shown that it can induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for the development of new anticancer drugs.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can alleviate inflammation. It has also been found to modulate the activity of the opioid and cannabinoid receptors in the central nervous system, which can reduce pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the biological pathways involved in inflammation, pain, and cancer. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, pain, and cancer. Another area of research is the elucidation of its exact mechanism of action, which could provide insights into the development of new drugs with improved efficacy and safety profiles. Finally, there is a need for further studies on the toxicity and pharmacokinetics of this compound, which could inform its use in clinical trials.

Synthesis Methods

The synthesis of 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 2-ethoxyaniline in the presence of a condensing agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been reported to have a high yield and purity.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.2 g/mol

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O2/c1-3-18-9-10(15)13(17-18)14(19)16-11-7-5-6-8-12(11)20-4-2/h5-9H,3-4H2,1-2H3,(H,16,19)

InChI Key

XBKLAEIWWYJOMS-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OCC)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OCC)Br

Origin of Product

United States

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